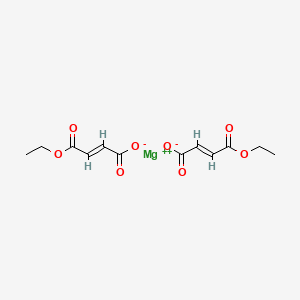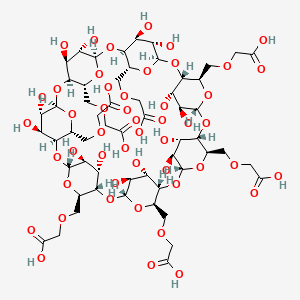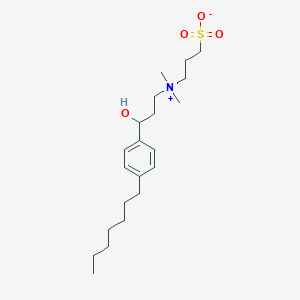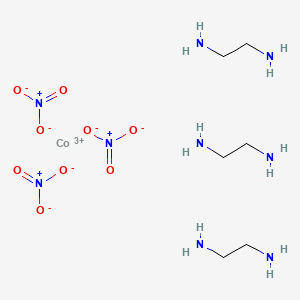
Tris(ethylenediamine)cobalt(iii)nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(ethylenediamine)cobalt(III)nitrate is a coordination compound with the chemical formula ((H_2NCH_2CH_2NH_2)_3Co(NO_3)_3). This compound features a cobalt(III) ion coordinated to three ethylenediamine ligands and three nitrate anions. It is known for its stability and distinctive octahedral geometry, making it a significant subject of study in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(ethylenediamine)cobalt(III)nitrate can be synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride, with ethylenediamine in an aqueous solution. The mixture is then oxidized by purging with air, converting cobalt(II) to cobalt(III). The reaction proceeds with high yield, and the product can be isolated with various anions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundational approach that can be scaled up for industrial applications. The key steps involve the controlled oxidation of cobalt(II) complexes and the careful crystallization of the desired product .
Chemical Reactions Analysis
Types of Reactions: Tris(ethylenediamine)cobalt(III)nitrate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can be reduced to cobalt(II) under specific conditions.
Substitution Reactions: The ethylenediamine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Air or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Reducing Agents: Reducing agents like sodium borohydride can reduce cobalt(III) to cobalt(II).
Ligand Substitution: Ligands such as ammonia or other bidentate ligands can replace ethylenediamine under controlled conditions.
Major Products:
Reduction Products: Cobalt(II) complexes.
Substitution Products: Complexes with different ligands coordinated to the cobalt center.
Scientific Research Applications
Tris(ethylenediamine)cobalt(III)nitrate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tris(ethylenediamine)cobalt(III)nitrate involves its ability to form stable complexes with various ligands. The cobalt(III) ion, being in a low-spin d^6 configuration, exhibits strong field stabilization, which contributes to the compound’s stability. The ethylenediamine ligands donate electron pairs to the cobalt center, forming a stable octahedral complex .
Comparison with Similar Compounds
Tris(ethylenediamine)cobalt(III)chloride: Similar in structure but with chloride anions instead of nitrate.
Tris(ethylenediamine)nickel(II)nitrate: Contains nickel(II) instead of cobalt(III), resulting in different electronic properties.
Tris(ethylenediamine)manganese(II)nitrate: Contains manganese(II), exhibiting different magnetic properties.
Uniqueness: Tris(ethylenediamine)cobalt(III)nitrate is unique due to its high stability, well-defined octahedral geometry, and the ability to undergo various chemical reactions while maintaining its structural integrity. Its applications in coordination chemistry and its role as a model compound for studying metal-ligand interactions further highlight its significance .
Properties
Molecular Formula |
C6H24CoN9O9 |
|---|---|
Molecular Weight |
425.24 g/mol |
IUPAC Name |
cobalt(3+);ethane-1,2-diamine;trinitrate |
InChI |
InChI=1S/3C2H8N2.Co.3NO3/c3*3-1-2-4;;3*2-1(3)4/h3*1-4H2;;;;/q;;;+3;3*-1 |
InChI Key |
MTCFUGCMXQVODX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


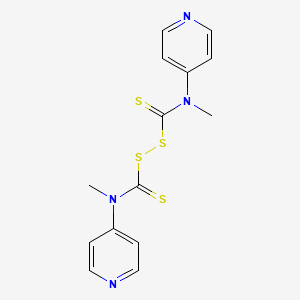

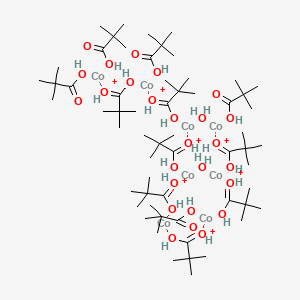
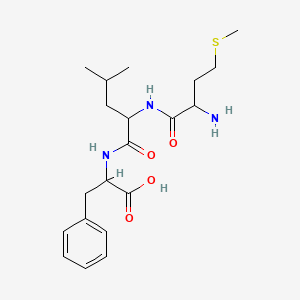
![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
